3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid

Description

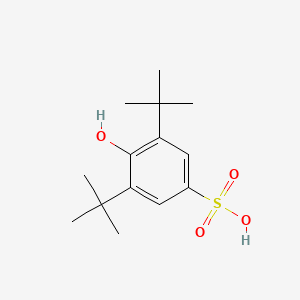

3,5-Di-tert-butyl-4-hydroxybenzenesulfonic acid (CAS No. 25679-39-4) is a sulfonic acid derivative characterized by a hydroxyl group at the para position and bulky tert-butyl substituents at the meta positions of the benzene ring. This structure confers unique physicochemical properties, including enhanced steric hindrance and strong acidity due to the sulfonic acid group. The compound is utilized in diverse applications, such as UV protection agents (due to its phenolic antioxidant activity) and as a reference standard in pharmaceutical quality control . Its commercial availability in high purity (95%) at a premium price (¥909.00/100 mg) reflects its specialized synthetic requirements .

Properties

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4S/c1-13(2,3)10-7-9(19(16,17)18)8-11(12(10)15)14(4,5)6/h7-8,15H,1-6H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIARAUEABNFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538108 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25679-39-4 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Sulfonation occurs at the para position relative to the hydroxyl group, driven by the electron-donating tert-butyl substituents. The silylated agent (e.g., trimethylsilyl chlorosulfonate) enhances regioselectivity and reduces side reactions:

$$

\text{2,6-DTBP} + \text{ClSO}3\text{SiMe}3 \rightarrow \text{this compound} + \text{Me}_3\text{SiCl}

$$

Procedure and Optimization

- Reagents :

- 2,6-DTBP (1 equiv)

- Trimethylsilyl chlorosulfonate (1.2–1.5 equiv)

- Solvent: Dichloromethane or toluene

- Conditions :

- Temperature: 0–25°C (exothermic reaction controlled via cooling)

- Time: 4–6 hours

- Workup :

Table 1 : Sulfonation Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 10–20°C |

| Molar Ratio (DTBP:Agent) | 1:1.3 |

| Solvent | Toluene |

| Yield | 88% |

Alternative Sulfonation Methods

While silylated agents are preferred for industrial synthesis, traditional sulfonation using concentrated sulfuric acid has been explored:

Sulfuric Acid-Mediated Sulfonation

- Conditions :

- 2,6-DTBP (1 equiv) in H$$2$$SO$$4$$ (98%) at 50–60°C for 8 hours.

- Challenges :

Physicochemical Properties

Data from GlpBio and synthesis reports characterize the compound as:

- Molecular Formula : C$${14}$$H$${22}$$O$$_4$$S

- Molecular Weight : 286.39 g/mol

- Solubility :

- Storage : Stable at room temperature in sealed containers.

Table 2 : Physical Properties

| Property | Value |

|---|---|

| Melting Point | 187–189°C |

| pKa (Sulfonic group) | ~1.2 |

| LogP | 3.8 (calculated) |

Industrial-Scale Purification

Post-synthesis purification ensures high purity (>98%):

- Crystallization : Ethanol/water (3:1) at 0–5°C.

- Filtration : Vacuum filtration to isolate crystalline product.

- Drying : 60–65°C under vacuum for 5 hours.

Applications and Derivatives

This compound serves as an intermediate for:

Chemical Reactions Analysis

Types of Reactions

3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Friedel-Crafts alkylation or acylation reactions using alkyl or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde or 3,5-DI-Tert-butyl-4-hydroxybenzoic acid.

Reduction: Formation of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonate or 3,5-DI-Tert-butyl-4-hydroxybenzenesulfinate.

Substitution: Formation of various alkyl or aryl derivatives depending on the substituents used.

Scientific Research Applications

Antioxidant Applications

2.1 Plastics and Polymers

DBHBS functions as an effective antioxidant in the plastics industry. It helps prevent oxidative degradation of polymer materials, enhancing their thermal stability and prolonging their lifespan. Its ability to terminate free radical chain reactions makes it a valuable additive in the formulation of various plastic products .

2.2 Rubber Industry

In rubber manufacturing, DBHBS is used to improve the durability and aging resistance of rubber products. By inhibiting oxidative processes, it contributes to maintaining the physical properties of rubber over time, which is crucial for applications in tires and seals .

Pharmaceutical Applications

DBHBS serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be utilized in creating more complex molecules that exhibit biological activity. For example, it has been noted as an active pharmaceutical intermediate in various formulations . The compound's antioxidant properties are also beneficial in protecting sensitive pharmaceutical ingredients from oxidative damage.

Study on Antioxidant Efficacy

A study investigated the effectiveness of DBHBS compared to other antioxidants in stabilizing polyethylene during thermal processing. The results demonstrated that DBHBS significantly outperformed traditional antioxidants in preventing oxidative degradation, thereby enhancing the material's thermal stability .

Environmental Impact Assessment

Research assessing the environmental impact of phenolic antioxidants like DBHBS indicated that while these compounds are effective in their applications, their persistence in the environment raises concerns about bioaccumulation and toxicity. Studies have suggested that careful management and regulation are necessary to mitigate potential risks associated with their widespread use .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Plastics | Antioxidant for polymer stabilization | Enhances thermal stability and lifespan |

| Rubber | Improves durability and aging resistance | Maintains physical properties over time |

| Pharmaceuticals | Active intermediate in drug synthesis | Protects sensitive ingredients from oxidation |

| Environmental Studies | Assessment of ecological impact | Identifies potential risks associated with use |

Mechanism of Action

The antioxidant properties of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant. The sulfonic acid group increases the compound’s solubility in aqueous environments, making it suitable for various applications.

Comparison with Similar Compounds

Key Observations:

- Functional Groups : The sulfonic acid group in the target compound enhances acidity and solubility compared to carboxylic acid derivatives like 3,5-di-tert-butyl-4-hydroxybenzoic acid .

- Steric Effects : The tert-butyl groups in the target compound and its benzoic acid analogue improve thermal stability and antioxidant efficacy but complicate synthesis .

- Applications : Sulfonic acids (e.g., 2-Hydroxy-5-sulfobenzoic acid) are often intermediates, whereas the target compound’s tert-butyl groups make it more suited for UV-protective coatings .

Commercial Availability and Pricing

This compound is priced at ¥909.00 per 100 mg (95% purity), significantly higher than other sulfonic acids like 2,5-Diaminobenzene-1,4-disulfonic acid (¥381.00/g, 97% purity). This disparity reflects the complexity of introducing tert-butyl groups and maintaining high purity .

Biological Activity

3,5-Di-tert-butyl-4-hydroxybenzenesulfonic acid (DBHBS) is a compound belonging to the class of hydroxybenzenesulfonic acids, known for its antioxidant properties and potential applications in various fields, including food preservation, polymer stabilization, and pharmaceuticals. This article explores the biological activity of DBHBS, summarizing relevant research findings, case studies, and data tables.

DBHBS is characterized by its chemical formula and is often recognized for its structural features that contribute to its biological activity. The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a valuable antioxidant.

Antioxidant Properties

DBHBS exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that compounds similar to DBHBS can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) in biological systems. For instance, studies have shown that related compounds effectively prevent oxidative damage in neuronal cells exposed to oxidative stress .

Enzyme Inhibition

DBHBS has been investigated for its inhibitory effects on various enzymes. A study highlighted the compound's potential as an inhibitor of cholinesterases, which are enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes could have implications for neurodegenerative diseases such as Alzheimer's disease .

Table 1: Enzyme Inhibition Data

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 1.90 ± 0.16 | AChE |

| 0.084 ± 0.008 | BChE |

Neuroprotective Effects

Research has demonstrated that DBHBS may possess neuroprotective properties. By reducing oxidative stress and inflammation, the compound could potentially protect neuronal cells from degeneration. This effect is particularly relevant in the context of age-related cognitive decline and neurodegenerative diseases .

Study on Antioxidant Activity

A study conducted on DBHBS revealed its effectiveness in scavenging free radicals and inhibiting lipid peroxidation in mouse brain homogenates. The results indicated a strong correlation between the concentration of DBHBS and its antioxidant capacity, suggesting its potential use in formulations aimed at reducing oxidative damage .

Study on Cholinesterase Inhibition

Another significant study focused on the cholinesterase inhibitory activity of DBHBS and related compounds. The findings showed that DBHBS could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment strategies .

Q & A

Q. How can researchers design experiments to study the compound’s interactions with biological membranes or proteins?

- Methodological Answer : Use fluorescence quenching assays with model lipid bilayers (e.g., DOPC liposomes) to quantify membrane partitioning. For protein interactions, employ Isothermal Titration Calorimetry (ITC) to measure binding constants (Kd) and stoichiometry. Molecular dynamics simulations (e.g., GROMACS) can predict binding sites, validated by site-directed mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.